
4-Cbz-6-methylene-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
4-Cbz-6-methylene-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Cbz-6-methylene-1,4-oxazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
4-Cbz-6-methylene-1,4-oxazepane can be compared with other similar compounds, such as:
4-Benzyl-6-methylene-1,4-oxazepane: This is essentially the same compound with a different naming convention.
6-Methylene-1,4-oxazepane-4-carboxylic acid tert-butyl ester: This compound has a similar oxazepane ring structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in scientific research .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
benzyl 6-methylidene-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-12-9-15(7-8-17-10-12)14(16)18-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 |
Clé InChI |
BHTYCMVODOXQNT-UHFFFAOYSA-N |
SMILES canonique |
C=C1CN(CCOC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


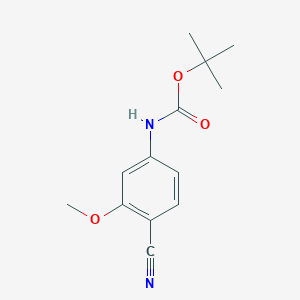
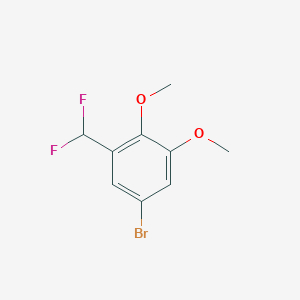
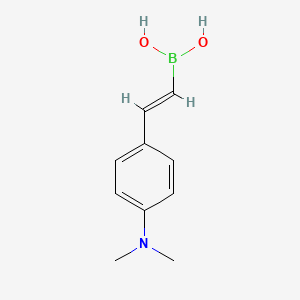
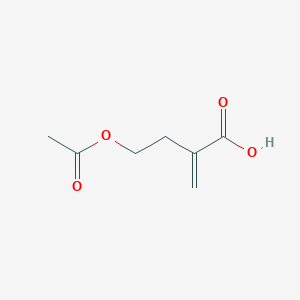
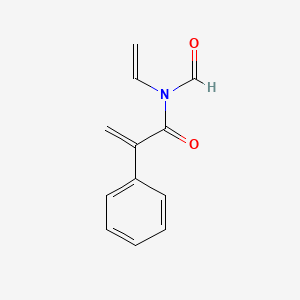
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
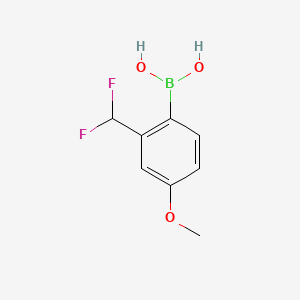
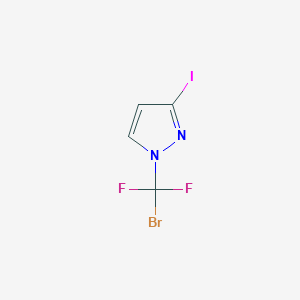
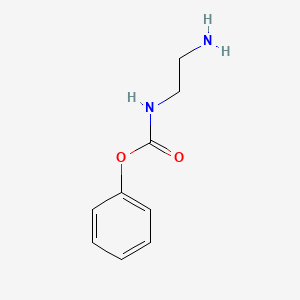
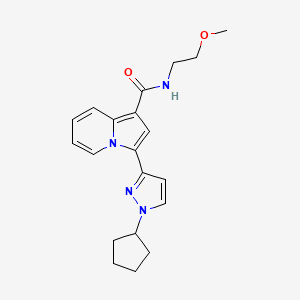
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
